molecular formula C20H15FO3 B6411719 3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid CAS No. 1261912-27-9

3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid

Cat. No.: B6411719
CAS No.: 1261912-27-9
M. Wt: 322.3 g/mol
InChI Key: MNPHKZSVNOCYLT-UHFFFAOYSA-N
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Description

3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further substituted with a fluorine atom and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the benzyloxy group to a benzoic acid derivative.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Halogenation or nitration of the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of this compound derivatives.

    Reduction: Formation of 3-(3-Benzyloxyphenyl)-5-fluorobenzyl alcohol.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Benzyloxyphenyl)benzoic acid: Lacks the fluorine atom, which may result in different electronic properties and reactivity.

    3-(3-Benzyloxyphenyl)-4-fluorobenzoic acid: Similar structure but with the fluorine atom in a different position, potentially altering its chemical behavior.

    3-(3-Benzyloxyphenyl)-5-chlorobenzoic acid: Substitutes the fluorine atom with chlorine, which may affect its reactivity and biological activity.

Uniqueness

3-(3-Benzyloxyphenyl)-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties. The combination of the benzyloxy group and the fluorine atom provides a distinct set of interactions and reactivity patterns that differentiate it from similar compounds.

Properties

IUPAC Name

3-fluoro-5-(3-phenylmethoxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FO3/c21-18-10-16(9-17(11-18)20(22)23)15-7-4-8-19(12-15)24-13-14-5-2-1-3-6-14/h1-12H,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPHKZSVNOCYLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692226
Record name 3'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-27-9
Record name 3'-(Benzyloxy)-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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